An In-depth Technical Guide to the Physicochemical Properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad pharmacological applications.[1][2] This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. We delve into the structural attributes, predicted and experimentally determined properties, and the causal relationships that govern its behavior in various environments. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this promising molecule. The methodologies outlined herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Pyridazinone Core
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a multitude of therapeutic agents.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] The unique electronic distribution and hydrogen bonding capabilities of the pyridazinone core contribute to favorable interactions with biological targets and can be tailored to optimize drug-like properties.[1] Understanding the physicochemical characteristics of novel pyridazinone derivatives like 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, ultimately guiding rational drug design and development.[5]
Molecular Profile of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid
This section details the known and predicted properties of the target compound, providing a foundational understanding of its chemical nature.
Chemical Structure and Identifiers
-
IUPAC Name: 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid
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Molecular Formula: C₈H₁₀N₂O₃
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Molecular Weight: 182.18 g/mol
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Canonical SMILES: CCCN1C(=O)C=CC(=N1)C(=O)O
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InChIKey: DJHVQCITSVMNLU-UHFFFAOYSA-N
Predicted Physicochemical Properties
Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and prioritization in the early stages of drug discovery.[6][] The following table summarizes the predicted physicochemical parameters for 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.
| Property | Predicted Value | Source |
| XlogP | 0.3 | PubChem[8] |
| Topological Polar Surface Area (TPSA) | 78.8 Ų | PubChem[9] |
| Hydrogen Bond Donors | 1 | PubChem[9] |
| Hydrogen Bond Acceptors | 4 | PubChem[9] |
| Rotatable Bonds | 2 | PubChem[9] |
These predictions suggest that 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid possesses a moderate degree of polarity and is likely to exhibit some aqueous solubility. The predicted XlogP of 0.3 indicates a relatively balanced hydrophilic-lipophilic character.
Experimental Determination of Key Physicochemical Properties
To ensure the accuracy and reliability of physicochemical data, experimental determination is crucial. This section provides detailed, field-proven protocols for characterizing the core properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.
Acid Dissociation Constant (pKa) Determination
The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, permeability, and target binding affinity.[10] For 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid, the carboxylic acid moiety is expected to be the primary acidic center.
This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the half-equivalence point of the titration curve.[11]
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration:
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Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[12]
-
Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.
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Immerse the calibrated pH electrode in the solution.
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Add the NaOH solution in small, precise increments (e.g., 0.1 mL) while continuously monitoring the pH.
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Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (the steepest part of the curve).
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The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acidic group.[12]
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Diagram: Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
This method is particularly useful for compounds that possess a chromophore close to the ionization site, as the UV-Vis spectrum will change with pH.[13]
Protocol:
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Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Spectral Measurement:
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]
-
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14]
The shake-flask method is the gold standard for LogP determination.[15] It directly measures the concentration of the analyte in both phases after reaching equilibrium.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning:
-
Dissolve a known amount of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow it to stand until the phases have completely separated.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP = log10(P).[14]
-
Diagram: Shake-Flask Method for LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and bioavailability.[16] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pH.
This is the most common and reliable method for determining equilibrium solubility.[17]
Protocol:
-
Sample Preparation: Add an excess amount of solid 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid to a series of vials containing aqueous buffer solutions at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[18]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL at each pH.
Thermal Properties
Thermal analysis techniques provide information about the melting point, decomposition temperature, and polymorphic forms of a compound, which are important for formulation development and stability assessment.[19]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.[20]
Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[21]
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.[22]
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound in a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: A plot of mass versus temperature is generated. The onset of significant mass loss indicates the decomposition temperature.
Conclusion
The physicochemical properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid are fundamental to its potential as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While computational predictions offer valuable initial insights, rigorous experimental characterization, as detailed in the provided protocols, is essential for accurate and reliable data. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further research and development of this and other promising pyridazinone derivatives. The interplay of pKa, lipophilicity, solubility, and thermal stability ultimately governs the journey of a molecule from a chemical entity to a potential therapeutic success.
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